molecular formula C12H21NO2S B6898675 3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one

3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one

Cat. No.: B6898675
M. Wt: 243.37 g/mol
InChI Key: WROHVLCAHJNNRL-UHFFFAOYSA-N
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Description

3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one is a chemical compound with a unique structure that combines an oxane ring, a sulfanyl group, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of oxane derivatives with sulfanyl-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxane ring or the pyrrolidinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the oxane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)propane-1-sulfonyl chloride: This compound shares the oxane ring and sulfanyl group but differs in the presence of a sulfonyl chloride group.

    3-[(Oxan-4-ylsulfanyl)methyl]aniline: This compound has a similar sulfanyl group but is attached to an aniline moiety instead of a pyrrolidinone core.

Uniqueness

3-(Oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one is unique due to its combination of an oxane ring, a sulfanyl group, and a pyrrolidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(oxan-4-ylsulfanyl)-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-9(2)13-6-3-11(12(13)14)16-10-4-7-15-8-5-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROHVLCAHJNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)SC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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